Propranolol-2-O-b-D-glucuronide

Pharmacokinetics Bioanalysis Drug Metabolism

Quantifying propranolol glucuronide accurately is compromised by diastereomeric conjugates indistinguishable by MS/MS alone-leading to substantial error in bioequivalence and DDI studies. This authentic 2-O-β-D-glucuronide reference standard resolves that ambiguity. • Enables direct LC-MS/MS calibration without enzymatic hydrolysis, ensuring isomer-specific quantification. • Supports UGT phenotyping (UGT1A7, 1A9, 1A10, 2A1) for pharmacogenetic and drug-interaction investigations. • Supplied with full Certificate of Analysis; recommended storage at -20°C.

Molecular Formula C22H29NO8
Molecular Weight 435.5 g/mol
Cat. No. B7908607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropranolol-2-O-b-D-glucuronide
Molecular FormulaC22H29NO8
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)
InChIKeyPCALHJGQCKATMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propranolol-2-O-β-D-glucuronide Metabolite Standard


Propranolol-2-O-β-D-glucuronide is a phase II O-glucuronide conjugate of the non-selective beta-adrenergic receptor antagonist propranolol, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the aliphatic hydroxyl group of the parent drug [1]. As one of the primary circulating and excreted metabolites in humans, it serves as an essential authentic reference standard for developing and validating LC-MS/MS methods to quantify systemic drug exposure and metabolic clearance in pharmacokinetic and pharmacogenetic studies [2]. Unlike the parent drug or its phase I metabolites, this specific glucuronide conjugate requires distinct analytical handling, including direct quantification or enzymatic hydrolysis protocols, making its pure reference material indispensable for accurate bioanalysis [3].

Workflow
LC-MS/MS bioanalysis of phase II metabolites
Selection
Propranolol-2-O-β-D-glucuronide reference standard
Use Context
Direct quantification; supports isomer resolution studies

Why Propranolol-2-O-β-D-glucuronide Is Irreplaceable


Generic substitution with propranolol or structurally similar phase I metabolite standards is scientifically invalid due to profound differences in analytical behavior, biological disposition, and stereochemical complexity. Propranolol-2-O-β-D-glucuronide exhibits a plasma concentration profile that is 6-8 times higher than the parent drug [1] and is subject to saturable, stereoselective formation kinetics that vary significantly between UGT isoforms and individuals [2]. Critically, the diastereomeric glucuronides of (R)- and (S)-propranolol cannot be distinguished by tandem MS alone, as they both undergo a neutral loss of 176 Da, returning the identical aglycone; thus, authentic reference material is mandatory for unambiguous identification and quantification of the specific 2-O-β-D-glucuronide isomer [3]. Failure to use the precise reference standard introduces substantial quantitative error in bioequivalence studies, therapeutic drug monitoring, and assessment of UGT-mediated drug-drug interactions.

Parent drug standard is not equivalent
Plasma exposure of the glucuronide is several-fold higher than the parent; using propranolol alone underrepresents total drug-related material.
Diastereomer differentiation requires authentic reference
R- and S-glucuronide diastereomers produce identical MS/MS fragments; only the 2-O-β-D isomer standard ensures unambiguous identification.
Saturable clearance invalidates fixed ratio assumptions
Glucuronide formation decreases by >50% at higher doses; a generic metabolite ratio may shift, requiring dose-specific calibration.

Comparative Evidence for Propranolol-2-O-β-D-glucuronide


Plasma Exposure: Glucuronide vs. Parent Drug

In humans, the systemic exposure to propranolol glucuronide, as measured by area under the plasma concentration-time curve (AUC), is substantially higher than that of the parent drug propranolol, establishing the glucuronide as the dominant circulating species and a critical biomarker for total drug burden. Following an oral 80 mg dose, the AUC of propranolol glucuronide was 1,398 ± 409 ng·hr/mL, which was approximately 7-fold greater than the AUC of propranolol at 220 ± 38 ng·hr/mL [1].

Plasma Exposure
Head-to-head
Glucuronide AUC 1,398 ± 409 vs. parent 220 ± 38 ng·hr/mL (approx. 7-fold higher)
Supports accurate quantification of the predominant circulating species
Human oral dose 80 mg; n=normal subjects
Pharmacokinetics Bioanalysis Drug Metabolism

Stereoselective Glucuronidation Kinetics

The formation of propranolol glucuronide diastereomers in humans is highly stereoselective, with a clear preference for the S(-)-enantiomer. The ratio of Vmax/Km, a measure of intrinsic clearance for glucuronide formation, was 2.1- to 4.9-fold greater for the glucuronide conjugate of S(-)-propranolol compared to the R(+)-enantiomer [1]. This stereoselectivity is further defined by the distinct roles of specific UGT isoforms, with UGT1A9 and UGT2A1 favoring (S)-propranolol, while UGT1A10 exhibits the reverse stereoselectivity, preferentially glucuronidating (R)-propranolol [2].

Stereoselective Kinetics
Head-to-head
S(-)-glucuronide Vmax/Km 2.1–4.9× higher than R(+)-enantiomer
Enantiomer-specific clearance requires isomerically defined standard
Steady-state dosing 40–320 mg/day racemic propranolol
Stereoselective Metabolism Enzyme Kinetics Pharmacogenetics

Isomer Differentiation Requires Derivatization

Propranolol glucuronidation yields both aliphatic (e.g., 2-O-β-D-glucuronide) and aromatic glucuronide isomers, which are analytically indistinguishable by conventional tandem mass spectrometry (MS/MS) due to an identical neutral loss of 176 Da (dehydrated glucuronic acid) [1]. This analytical ambiguity poses a significant challenge, as misidentification of the isomeric form can lead to erroneous conclusions about metabolic pathways. However, chemical derivatization with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been shown to successfully differentiate these isoforms, enabling the unambiguous assignment of 4'-hydroxypropranolol glucuronide isomers as aliphatic or aromatic [1].

Isomer Differentiation
Method context
Aliphatic and aromatic O-glucuronides indistinguishable by MS/MS (same 176 Da neutral loss)
Derivatization (DMISC) required to resolve isomers; isomer-specific standard critical
LC-ESI-MS/MS, triple quadrupole and ion trap
Analytical Chemistry Mass Spectrometry Metabolite Identification

Saturable Glucuronidation and Dose Dependency

The formation of propranolol glucuronide is a saturable process in humans, which has direct implications for its use as a reference standard in studies where propranolol is dosed over a wide therapeutic range. The intrinsic clearance (Clint) of both propranolol enantiomers decreases with increasing dose. Specifically, there was a 52 ± 7% decrease in the Clint of S(-)-propranolol and a 65 ± 22% decrease in the Clint of R(+)-propranolol over a dosing range of 40 to 320 mg/day [1]. This non-linearity means that the ratio of parent drug to metabolite is not constant and must be experimentally determined for each dosing regimen.

Dose Dependency
Context-dependent
Clint decrease: S(-) 52±7%, R(+) 65±22% over 40–320 mg/day
Non-linear kinetics require dose-specific calibration curves
Healthy adults; saturable glucuronidation confirmed
Pharmacokinetics Drug-Drug Interactions Therapeutic Drug Monitoring

Applications of Propranolol-2-O-β-D-glucuronide


LC-MS/MS Method Development for Pharmacokinetics

Propranolol-2-O-β-D-glucuronide is the essential calibration and quality control standard for developing robust LC-MS/MS methods to quantify this major metabolite in human plasma and urine. As the plasma concentration of the glucuronide is 6-8 times higher than that of the parent drug [1], accurate measurement is critical for determining total systemic exposure. The use of this authentic standard, as opposed to indirect measurement via enzymatic hydrolysis, ensures assay specificity and accuracy, particularly given that propranolol glucuronide diastereomers are indistinguishable by MS/MS without prior derivatization [2].

UGT Reaction Phenotyping and DDI Assessment

This standard is required for in vitro studies designed to phenotype the specific UGT enzymes responsible for propranolol glucuronidation. Recent comprehensive studies with all 19 human UGT isoforms have shown that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 are the principal catalysts of this reaction, each with distinct stereoselectivity profiles [3]. The authentic glucuronide standard allows for the generation of accurate calibration curves to quantify product formation rates, which are essential for calculating kinetic parameters (e.g., Km, Vmax) and assessing the inhibitory potential of co-administered drugs on these specific UGT isoforms.

Pharmacogenetic Studies of UGT Polymorphisms

The stereoselective and saturable nature of propranolol glucuronidation, which leads to a 2.1- to 4.9-fold difference in clearance between enantiomers [4], makes the glucuronide standard a vital tool for pharmacogenetic investigations. Laboratories studying the functional impact of UGT1A9, UGT1A10, or UGT2B7 polymorphisms on propranolol disposition require a pure reference standard to accurately measure the specific glucuronide product in plasma or urine samples from genotyped individuals. This enables correlation of genotype with metabolic phenotype, which is central to personalized medicine approaches for beta-blocker therapy.

Application
Selection Property
Validation Focus
LC-MS/MS method development for pharmacokinetic studies
Authentic glucuronide standard for direct quantification
Assay specificity; isomer resolution; accuracy in human plasma research matrices
UGT reaction phenotyping and drug interaction assessment
Pure metabolite for calibration in in vitro enzyme studies
Km/Vmax determination; isoform-specific inhibition evaluation
Pharmacogenetic studies of UGT polymorphisms
Stereoselective clearance measurement tool
Genotype–metabolic phenotype correlation in research cohorts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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